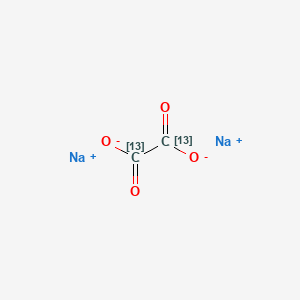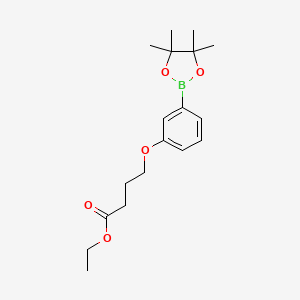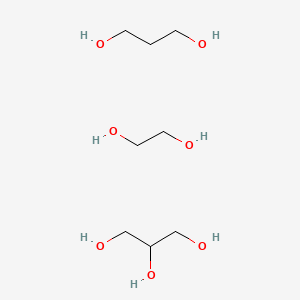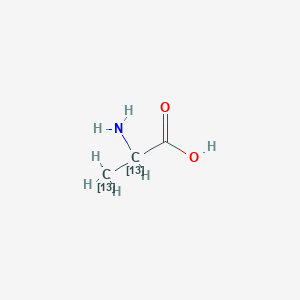
Oxalato de sodio-13C2
Descripción general
Descripción
Sodium oxalate-13C2 (Na2C2O4-13C2) is an important compound used in various scientific research applications. It is a stable and non-toxic compound with a low boiling point, making it a suitable choice for many laboratory experiments. Sodium oxalate-13C2 is synthesized from oxalic acid, and is labeled with the isotope 13C2, which allows for its use in metabolic studies.
Aplicaciones Científicas De Investigación
Estimación del Contenido de Oxalato
El oxalato de sodio-13C2 se utiliza en los procedimientos analíticos y la validación de métodos para la estimación del contenido de oxalato . Esto es crucial tanto en la investigación in vitro como in vivo para monitorear el contenido de oxalato. Los principales métodos reportados para la determinación del contenido de oxalato incluyen la titulación con permanganato de potasio y NaOH, así como el método enzimático utilizando un kit de ensayo de oxalato .
Investigación del Oxalato Urinario
El aumento del oxalato urinario se considera un factor de riesgo importante en la formación de cálculos renales de oxalato de calcio . El this compound se puede utilizar en la investigación para determinar su concentración en la orina, lo cual es un paso crítico en el monitoreo y la gestión de la formación de cálculos renales .
Investigación de la Microbiota Intestinal
La microbiota intestinal puede reducir el riesgo de formación de cálculos al reducir el contenido de oxalato de los alimentos digeridos . El this compound se puede utilizar en la investigación para estudiar el papel de la microbiota intestinal en la degradación del oxalato .
Desarrollo del Kit de Ensayo de Oxalato
El kit de ensayo de oxalato, un método colorimétrico, es un kit sensible, fácil de usar y adaptable de alto rendimiento para la estimación del contenido de oxalato en solución . El this compound se puede utilizar en el desarrollo y validación de tales kits .
Análisis Farmacéutico
El this compound se puede utilizar en la industria farmacéutica para la determinación de oxalato en sustancias farmacéuticas . Por ejemplo, se ha utilizado en la determinación de oxalato en cromoglicato de sodio, un fármaco importante para el tratamiento del asma .
Cromatografía Iónica
El this compound se puede utilizar en la cromatografía iónica (IC) para la determinación de oxalato en diversas sustancias . La IC ofrece una mejora significativa a los ensayos existentes, ya que es automatizada, rápida y utiliza una fase móvil acuosa .
Propiedades
IUPAC Name |
disodium;oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2/i1+1,2+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCPFRVNHGOPAG-BQTCFENJSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([13C](=O)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583973 | |
| Record name | Disodium (~13~C_2_)ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.984 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
260429-91-2 | |
| Record name | Disodium (~13~C_2_)ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 260429-91-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1602421.png)
![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)



